Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h9,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMDTLDIMDGREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (32727) suggests that it may have good bioavailability.
Action Environment
It is known that the compound should be stored at room temperature.
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of reactive oxygen species levels within cells, thereby impacting cellular redox balance.
Additionally, this compound has shown potential in inhibiting certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and inflammation. The compound’s ability to bind to specific protein targets and alter their activity underscores its importance in biochemical research.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, lipid metabolism, and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, its interaction with proteases can result in the inhibition of protein degradation, thereby affecting cellular processes such as apoptosis and inflammation.
Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins. This binding can alter the transcriptional activity of specific genes, leading to changes in cellular function and metabolism. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures.
Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting the cellular redox balance.
Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid synthesis and degradation. These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters to facilitate its entry into the cell.
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications.
For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Biological Activity
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a thiazole derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. This compound has shown promising activity against various bacterial strains. For instance, compounds with similar thiazole structures have demonstrated minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL against Gram-positive bacteria, indicating potent antimicrobial effects .
Anticancer Potential
Research on thiazole derivatives suggests significant anticancer potential. For example, derivatives of thiazole have been evaluated against multiple cancer cell lines, revealing IC50 values that indicate effective cytotoxicity. While specific data for this compound is limited, related compounds have shown IC50 values in the nanomolar range against various cancer types .
Neuropharmacological Effects
The compound's structural similarity to other neuroactive agents suggests potential interactions with neurotransmitter systems. Studies on related thiazoles indicate they may act as agonists or antagonists at various receptors, including dopamine and serotonin receptors. This activity could position this compound as a candidate for treating neuropsychiatric disorders .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Thiazoles often inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli. The most active derivatives had MIC values ranging from 1 to 15 µg/mL, suggesting that modifications to the thiazole ring can enhance antimicrobial potency .
Investigation of Anticancer Properties
In vitro studies on related thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells. One study reported an IC50 value of 2.76 µM against ovarian cancer cell lines for a structurally similar compound, highlighting the potential of thiazoles in cancer therapy .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate may share this characteristic due to its structural similarities with other thiazole compounds known for their efficacy against various pathogens. For instance, derivatives of thiazoles have been shown to possess minimum inhibitory concentrations (MIC) effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
1.2 Central Nervous System Disorders
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction is crucial for developing treatments for central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia. Compounds with similar structures have been proposed as partial agonists of trace amine-associated receptors (TAARs), which are implicated in mood regulation and cognitive functions .
Case Studies and Research Findings
2.1 Synthesis and Biological Evaluation
A study synthesized various thiazole derivatives, including those related to this compound, evaluating their antimicrobial activity. The results showed that certain derivatives had potent activity against Staphylococcus aureus strains, indicating a promising avenue for developing new antimicrobial agents .
2.2 Neuropharmacological Studies
In neuropharmacological research, compounds similar to this compound have been tested for their ability to modulate TAARs. These studies suggest that such compounds could provide therapeutic benefits in treating conditions like ADHD and other stress-related disorders by enhancing dopaminergic signaling without the side effects commonly associated with traditional antipsychotics .
Comparative Data Table
The following table summarizes the key findings related to this compound and its derivatives:
| Compound | Activity | MIC (µg/mL) | Target Pathologies |
|---|---|---|---|
| This compound | Antimicrobial | 1.95 - 15.62 | Bacterial infections |
| 4-Methyl-thiazole derivatives | Neuropharmacological | Not specified | CNS disorders (e.g., schizophrenia) |
| Similar thiazole compounds | Antimicrobial | Varies | Bacterial infections |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, highlighting substituent variations and their impact on physicochemical and biological properties:
Key Observations
Substituent Effects on Bioactivity: Piperidine vs. Electron-Withdrawing Groups: Compounds with trifluoromethylphenyl groups (e.g., Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate) exhibit increased metabolic stability due to the electron-withdrawing CF₃ group, making them suitable for in vivo studies .
Synthetic Accessibility :
- Piperidine-containing derivatives often require multistep syntheses involving protection/deprotection strategies (e.g., tert-butoxycarbonyl masking) to avoid side reactions .
- Pyridinyl and phenyl analogs are more straightforward to synthesize via direct coupling reactions, as seen in the preparation of Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate .
Physicochemical Properties :
- Solubility : Piperidine derivatives generally exhibit better aqueous solubility than fully aromatic analogs due to the basic nitrogen in the piperidine ring.
- Melting Points : Aromatic substituents (e.g., trifluoromethylphenyl) result in higher melting points (>200°C) compared to heteroaromatic or alkyl-substituted analogs .
Biological Performance :
- Anticancer Activity : Alkyloxy-substituted phenyl analogs (Ethyl 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carboxylate ) show promising IC₅₀ values (5–20 µM) against MCF7 cells, comparable to paclitaxel .
- Enzyme Inhibition : Pyridinyl derivatives are prioritized in kinase inhibitor research due to their ability to occupy hydrophobic pockets in enzyme active sites .
Preparation Methods
Hantzsch Reaction for Thiazole Ring Formation
A common method for synthesizing 4-methylthiazole derivatives involves the condensation of thioamides with α-haloketones or α-chloro-β-ketoesters. For example, the reaction of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux yields ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, a close analog to the target compound.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyridine-4-carbothioamide + Ethyl 2-chloro-3-oxobutanoate | Reflux in absolute ethanol, 5 h | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
This method is adaptable for substituting the pyridinyl group with other amines or heterocycles such as piperidinyl groups.
Detailed Preparation Example from Patent Literature
While no direct patent describes the exact compound, a related preparation of 4-methyl-5-(2-hydroxyethyl)thiazole demonstrates the thiazole ring construction and functional group manipulation under mild conditions with good yields (up to 73%):
| Step | Procedure | Conditions | Yield |
|---|---|---|---|
| 1 | Reaction of 3-acetylpropanol with thiourea in acidic solvent | 78–100 °C, 3–8 h | Intermediate thiazole |
| 2 | pH adjustment to alkaline (8.5–10.5), ether extraction | Room temperature | Purified intermediate |
| 3 | Diazotization with sodium nitrite at -10 to -20 °C | 30 min stirring | Functionalized thiazole |
| 4 | Reduction with sodium hypophosphite at -5 to -7 °C | 3–5 h ice bath | Final product distillation |
| 5 | Purification by dichloromethane extraction and reduced pressure distillation | 395–400 Pa, 120–127 °C | 73% yield |
This method highlights the mild reaction conditions, simple process, and cost-effectiveness that could be adapted for synthesizing this compound by modifying the substituents accordingly.
Alternative Synthetic Routes and Functional Group Transformations
Hydrazinolysis and Subsequent Cyclization
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Hantzsch condensation | Thioamide + Ethyl 2-chloro-3-oxobutanoate | Ethanol, reflux, 3–5 h | Ethyl 4-methyl-2-substituted thiazole-5-carboxylate | Moderate to high yield |
| 2 | Nucleophilic substitution | 2-chlorothiazole ester + Piperidin-3-yl nucleophile | Basic or catalytic conditions | This compound | Requires optimization |
| 3 | Purification | Extraction, crystallization, distillation | Standard organic methods | Pure target compound | High purity achievable |
Research Findings and Considerations
- The Hantzsch reaction remains the cornerstone for thiazole ring synthesis, offering good regioselectivity and functional group tolerance.
- Substitution at the 2-position with piperidinyl groups demands careful control to avoid competing side reactions and ensure selective substitution.
- Mild reaction conditions and pH adjustments are crucial in the preparation steps to maintain the integrity of sensitive functional groups such as esters and amines.
- The overall yield and purity depend heavily on the choice of solvent, temperature, and purification techniques.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, and what key intermediates are involved?
The compound is synthesized via Hantzsch thiazole formation. Key steps include:
- Reacting piperidin-3-ylcarbothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (4–6 hours) to form the thiazole core .
- Critical intermediates: carbothioamide precursor (synthesized via thiourea derivatives) and chlorinated β-keto ester.
- Purification via recrystallization (ethanol/water, 3:1 v/v) yields the product (~65% purity). Anhydrous conditions and pH control during cyclization are critical .
Q. What spectroscopic techniques are recommended for structural characterization of this thiazole derivative?
- 1H/13C NMR : Identify thiazole protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 165–170 ppm). Piperidine protons appear as multiplets (δ 1.5–3.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 295) and fragmentation patterns (e.g., loss of COOEt group at m/z 221) .
- X-ray Crystallography : Use SHELXL for refinement; resolve disorder in the piperidine ring using restraints (DFIX/SADI commands) .
Q. How can chromatographic purity be assessed during synthesis?
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/0.1% TFA (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
- TLC : Silica gel 60 F254, ethyl acetate/hexane (1:1), Rf ≈ 0.5. Visualize under UV 254 nm or iodine vapor .
Advanced Research Questions
Q. How can computational docking (e.g., Glide XP) predict the bioactivity of this compound?
- Protocol :
Prepare the ligand: Optimize geometry with OPLS4 force field.
Generate three conserved conformations using Monte Carlo sampling .
Dock into target proteins (e.g., kinases) using Glide XP mode with a grid centered on the ATP-binding site.
Validate with co-crystallized ligands (RMSD < 2.0 Å).
- Key Interactions : Thiazole carboxylate forms hydrogen bonds with Lys123; piperidine nitrogen interacts with Asp86 via salt bridges .
Q. What strategies resolve contradictions in SAR studies between in vitro and cellular assays for this compound?
- Metabolic Stability : Test liver microsome stability (e.g., rat S9 fraction, 1 hr incubation) to identify rapid ester hydrolysis .
- Permeability : Use Caco-2 monolayers (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. How can X-ray crystallography optimize the crystal form for enhanced solubility?
- Co-crystallization : Use carboxylic acid derivatives (e.g., free acid form) with co-formers like nicotinamide (1:1 molar ratio) .
- Polymorph Screening : Solvent evaporation (ethanol/water) at 4°C yields Form I (monoclinic, P2₁/c), which shows 3× higher aqueous solubility than Form II .
Q. What mechanistic insights explain the thiazole ring formation during synthesis?
- Reaction Pathway : Nucleophilic attack by the thiourea sulfur on the α-carbon of ethyl 2-chloroacetoacetate, followed by cyclization and elimination of HCl .
- Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹ at 80°C) confirm rate-limiting cyclization step .
Q. How does structural modification of the piperidine moiety affect biological activity?
- Case Study : Replacing piperidine with morpholine reduces IC50 by 10-fold in kinase assays due to loss of hydrophobic interactions .
- Synthetic Approach : Introduce substituents via Buchwald-Hartwig coupling (e.g., 4-fluorophenyl group) using Pd(OAc)₂/XPhos .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
